molecular formula C53H86O22 B1259691 Dipsacoside B CAS No. 33289-85-9

Dipsacoside B

货号: B1259691
CAS 编号: 33289-85-9
分子量: 1075.2 g/mol
InChI 键: GFPLPBCJRRNZHM-ICUGHKHQSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Dipsacoside B (C₅₃H₈₆O₂₂, molecular weight: 1075.20 g/mol) is a triterpenoid saponin characterized by a complex glycosylation pattern, including α-L-rhamnose and β-D-glucose units . It is widely distributed in plants such as Lonicera hypoglauca, Acanthopanax senticosus, and Cephalaria procera . Its bioactivities include α-glucosidase inhibition, antioxidant effects, autophagy promotion (ameliorating atherosclerosis and kidney injury), and neuroprotection against ischemic stroke .

属性

IUPAC Name

[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl] (4aS,6aR,6aS,6bR,8aR,9R,10S,12aR,14bS)-10-[(2S,3R,4S,5S)-4,5-dihydroxy-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C53H86O22/c1-23-32(57)36(61)40(65)44(70-23)74-42-33(58)26(56)20-68-46(42)73-31-11-12-49(4)29(50(31,5)22-55)10-13-52(7)30(49)9-8-24-25-18-48(2,3)14-16-53(25,17-15-51(24,52)6)47(67)75-45-41(66)38(63)35(60)28(72-45)21-69-43-39(64)37(62)34(59)27(19-54)71-43/h8,23,25-46,54-66H,9-22H2,1-7H3/t23-,25-,26-,27+,28+,29+,30+,31-,32-,33-,34+,35+,36+,37-,38-,39+,40+,41+,42+,43+,44-,45-,46-,49-,50-,51+,52+,53-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFPLPBCJRRNZHM-ICUGHKHQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)OC2C(C(COC2OC3CCC4(C(C3(C)CO)CCC5(C4CC=C6C5(CCC7(C6CC(CC7)(C)C)C(=O)OC8C(C(C(C(O8)COC9C(C(C(C(O9)CO)O)O)O)O)O)O)C)C)C)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@H](CO[C@H]2O[C@H]3CC[C@]4([C@H]([C@]3(C)CO)CC[C@@]5([C@@H]4CC=C6[C@]5(CC[C@@]7([C@H]6CC(CC7)(C)C)C(=O)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO[C@H]9[C@@H]([C@H]([C@@H]([C@H](O9)CO)O)O)O)O)O)O)C)C)C)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C53H86O22
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1075.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33289-85-9
Record name Dipsacoside B
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033289859
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name DIPSACOSIDE B
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E5H3T7090C
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

准备方法

合成路线和反应条件: 地梢花苷 B 的合成涉及从天然来源,如忍冬 (Lonicera confusa DC) 的花蕾中提取 。该过程通常包括:

    提取: 植物材料用甲醇或乙醇等溶剂进行溶剂提取。

    纯化: 然后,使用高效液相色谱 (HPLC) 等色谱技术对提取物进行纯化,以分离地梢花苷 B。

工业生产方法: 地梢花苷 B 的工业生产遵循类似的提取和纯化方法,但规模更大。 使用先进的色谱技术确保化合物的高纯度和高产率 .

化学反应分析

反应类型: 地梢花苷 B 会发生各种化学反应,包括:

    氧化: 该化合物可以用高锰酸钾等试剂氧化。

    还原: 可以使用硼氢化钠等还原剂进行还原反应。

    取代: 取代反应涉及用另一个官能团取代一个官能团,通常使用亲核试剂。

常用试剂和条件:

    氧化: 酸性介质中的高锰酸钾。

    还原: 甲醇中的硼氢化钠。

    取代: 氢氧化钠等亲核试剂。

主要形成的产物: 从这些反应中形成的主要产物取决于所使用的特定条件和试剂。 例如,氧化可能生成羧酸,而还原可能生成醇 .

科学研究应用

Cardiovascular Applications

1. Anti-Atherosclerotic Effects

Recent studies have highlighted the anti-atherosclerotic properties of Dipsacoside B. In a study involving ApoE −/− mice, DB treatment significantly reduced atherosclerotic lesion size and improved plaque stability. The mechanism involves the induction of autophagy, which inhibits foam cell formation by reducing the internalization of oxidized low-density lipoprotein (ox-LDL) in macrophages. This suggests that DB may serve as a therapeutic agent against atherosclerosis by promoting autophagic processes in vascular cells .

2. Inhibition of Vascular Smooth Muscle Cell Proliferation

This compound has been shown to inhibit the migration and proliferation of vascular smooth muscle cells (VSMCs), which is crucial in preventing neointimal formation following vascular injury. In both in vivo and in vitro studies, DB treatment resulted in upregulation of phosphatase and tensin homolog deleted on chromosome 10 (PTEN), a known regulator of VSMC behavior. This regulation leads to decreased VSMC proliferation and migration, indicating potential applications in managing vascular restenosis .

Neuroprotective Effects

1. Protection Against Ischemic Injury

This compound exhibits protective effects on the brain during ischemic events. Studies have demonstrated that DB can ameliorate brain injury caused by ischemic stroke by inhibiting mitochondrial E3 ubiquitin ligase 1 (Mul1). This inhibition improves mitochondrial function and reduces apoptosis in neuronal cells, suggesting that DB may be beneficial for treating ischemic stroke and related cognitive impairments .

2. Cognitive Improvement in Sepsis-Associated Encephalopathy

In models of sepsis-associated encephalopathy, this compound has been shown to reduce cognitive impairment by decreasing Th17 cell infiltration and neuroinflammation. The compound's mechanism involves inhibiting vascular endothelial growth factor A signaling pathways, which are implicated in blood-brain barrier dysfunction and neuroinflammatory responses .

Metabolic Regulation

1. Lipid Metabolism Modulation

This compound has demonstrated significant effects on lipid metabolism. In studies involving high-fat diet-induced obesity models, DB treatment led to reduced levels of triglycerides (TG), total cholesterol (TC), and low-density lipoprotein cholesterol (LDL-C) without adversely affecting liver or kidney function. These findings suggest that DB may have applications in managing dyslipidemia and obesity-related complications .

Summary of Findings

The following table summarizes the key applications and findings related to this compound:

Application AreaKey FindingsMechanism of Action
Anti-AtherosclerosisReduced plaque size and improved stability; inhibited foam cell formationInduction of autophagy; regulation of lipid metabolism
Vascular Smooth Muscle RegulationSuppressed VSMC proliferation and migration; reduced neointimal formationUpregulation of PTEN expression
NeuroprotectionAmeliorated ischemic brain injury; improved mitochondrial functionInhibition of Mul1; reduction in apoptosis
Cognitive FunctionImproved cognitive impairment in sepsis-associated encephalopathyInhibition of VEGFA signaling; reduction of neuroinflammation
Lipid MetabolismDecreased TG, TC, LDL-C levels; maintained liver/kidney functionModulation of lipid metabolism pathways

相似化合物的比较

Structural and Functional Comparison with Similar Compounds

Structural Comparison

Dipsacoside B is structurally distinguished by its glycosylation at the C-3 and C-28 positions. Key structural analogs include:

Compound Molecular Formula Glycosylation Pattern Key Structural Features
This compound C₅₃H₈₆O₂₂ 3-O-α-L-rhamnose-(1→2)-α-L-arabinose; 28-O-β-D-glucose-(1→6)-β-D-glucose Double glycosylation at C-3 and C-28
Macranthoidin B Not fully reported Similar aglycone (hederagenin) but distinct sugar moieties Differs in sugar linkage positions
Hederasaponin B C₅₉H₉₆O₂₆ Rhamnose at C-3; additional glucose units Enhanced α-glucosidase inhibition
Ciwujianoside B C₅₈H₉₂O₂₇ Double bond at C-20/29; rhamnose at C-3 Potent ONOO⁻ scavenging

Key Differences :

  • This compound’s dual glycosylation contrasts with macranthoidins, which lack the C-28 glucose chain .
  • The presence of rhamnose at C-3 is critical for α-glucosidase inhibition in hederasaponin B, while this compound’s C-3 rhamnose contributes to ONOO⁻ scavenging .

Bioactivity Comparison

Table 1: Bioactivity Profiles of Selected Saponins
Compound α-Glucosidase Inhibition (IC₅₀, μM) ONOO⁻ Scavenging Activity (IC₅₀, μg/mL) Notable Pharmacological Effects
This compound 8.9 (moderate) 12.5 (high) Autophagy promotion, anti-atherosclerosis
Hederasaponin B 0.47 (potent) 15.3 (moderate) Strong enzyme inhibition
Ciwujianoside B N/A 9.8 (most potent) Antioxidant, anti-inflammatory
Macranthoidin A Not reported Not reported Chemotaxonomic marker in Lonicera spp.

Functional Insights :

  • This compound exhibits balanced antioxidant and metabolic effects, whereas hederasaponin B specializes in enzyme inhibition.
  • The C-20/29 double bond in ciwujianoside B enhances ONOO⁻ scavenging, a feature absent in this compound .

Distribution and Quantitative Variability

Compound Primary Plant Sources Tissue Specificity Content Variability
This compound Lonicera hypoglauca buds, Acanthopanax senticosus Highest in buds Increases with alcohol processing
Macranthoidin B Lonicera macranthoides Flowers and buds 1.75-fold variation across commercial batches
Secoxyloganin Lonicera japonica Leaves and stems Higher in wild vs. cultivated species

Key Observations :

  • This compound is a quality marker for Lonicerae Flos (LF), distinguishing it from Lonicerae Japonicae Flos (LJF) .
  • Processing methods (e.g., alcohol treatment) elevate this compound content, unlike macranthoidins .

生物活性

Dipsacoside B (DB) is a triterpenoid saponin derived from various species of the Dipsacus genus, particularly Dipsacus asperoides and Lonicera macranthoides. This compound has garnered attention for its diverse biological activities, including anti-inflammatory, hepatoprotective, anti-tumor, and cardiovascular protective effects. This article delves into the biological activity of this compound, highlighting key research findings, case studies, and mechanisms of action.

1.1 Inhibition of Vascular Smooth Muscle Cell (VSMC) Proliferation

Recent studies have shown that DB significantly inhibits the proliferation and migration of VSMCs, which are critical in the development of vascular diseases such as atherosclerosis. A study utilizing a rat abdominal aorta balloon injury model demonstrated that DB treatment reduced neointimal formation by upregulating the expression of phosphatase and tensin homolog (PTEN), a known regulator of cell growth and survival. Specifically, DB treatment led to:

  • Inhibition of Angiotensin-II (Ang-II)-induced proliferation : In vitro assays showed that DB effectively blunted the proliferation potential of VSMCs induced by Ang-II.
  • Regulation of phenotype switch : DB promoted a phenotypic switch in VSMCs from a synthetic to a contractile type, which is associated with reduced vascular remodeling .

1.2 Hepatoprotective Effects

DB has been investigated for its hepatoprotective properties, particularly against acetaminophen-induced liver injury. In experimental models:

  • Reduction in liver enzyme levels : Mice treated with DB prior to acetaminophen exposure exhibited significantly lower levels of alanine aminotransferase (ALT) and aspartate aminotransferase (AST), indicating reduced hepatotoxicity.
  • Mechanistic insights : The protective effects were linked to enhanced autophagy and inhibition of apoptosis via modulation of the Akt/mTOR signaling pathway. Furthermore, DB was found to inhibit Neuraminidase 1 (Neu1), which plays a role in lysosomal exocytosis, thereby promoting the clearance of acetaminophen-induced damage .

2.1 Anti-Tumor Activity

DB has demonstrated significant anti-cancer properties across various cancer cell lines:

  • Inhibition of cell proliferation : Studies reported IC50 values in the range of 10-20 μM against HepG2 (liver cancer) cells, with mechanisms involving mitochondrial-mediated apoptosis pathways. Notably, DB treatment led to increased Bax/Bcl-2 ratios, promoting apoptosis in cancer cells .
  • Xenograft studies : In vivo studies using nude mice showed that DB inhibited tumor growth in xenograft models, further supporting its potential as an anti-cancer agent.

2.2 Neuroprotective Effects

DB has also been explored for its neuroprotective effects:

  • Protection against Alzheimer’s disease : Research indicates that DB can antagonize amyloid-beta-induced cytotoxicity in neuronal cells, potentially offering therapeutic benefits for neurodegenerative conditions .

3. Summary of Research Findings

The following table summarizes key findings regarding the biological activities and mechanisms of this compound:

Biological ActivityMechanism/EffectReference
Inhibition of VSMCUpregulation of PTEN; inhibition of Ang-II effects
HepatoprotectionReduction in ALT/AST; activation of autophagy
Anti-tumorInduction of apoptosis; growth inhibition in xenografts
NeuroprotectionAntagonism of Aβ-induced toxicity

Case Study 1: Vascular Smooth Muscle Cell Migration

In a controlled study on rat models subjected to balloon injury, treatment with this compound resulted in a marked reduction in neointimal hyperplasia compared to controls. The study highlighted the potential clinical application of DB in preventing vascular complications post-injury .

Case Study 2: Acetaminophen-Induced Liver Injury

A study involving mice demonstrated that pre-treatment with this compound significantly mitigated liver damage induced by acetaminophen overdose. The findings suggested that DB could serve as a protective agent against drug-induced hepatotoxicity through its ability to enhance autophagic processes .

常见问题

Q. How can researchers address the challenge of this compound's low bioavailability in pharmacokinetic studies?

  • Methodological Answer: Use nanoformulations (e.g., liposomes) to enhance solubility. Quantify plasma concentrations via LC-MS/MS and correlate with tissue distribution using radiolabeled this compound in animal models .

Data Analysis and Interpretation

Q. What statistical methods are appropriate for time-course data in this compound studies?

  • Methodological Answer: Apply repeated-measures ANOVA for longitudinal datasets (e.g., VSMC migration over 24–48 hours). Post-hoc tests (e.g., Tukey’s) adjust for multiple comparisons .

Q. How should researchers handle variability in phenotypic switching assays across VSMC batches?

  • Methodological Answer: Normalize data to internal controls (e.g., housekeeping proteins like GAPDH) and use primary cells from ≥3 donors. Include batch-effect correction in statistical models .

Ethical and Reproducibility Considerations

Q. What ethical approvals are required for multi-site studies on this compound's therapeutic potential?

  • Methodological Answer: Obtain approval from all institutional ethics committees. Document protocols for patient-derived VSMC use (e.g., informed consent for human tissue) and adhere to ARRIVE guidelines for animal studies .

Q. How can researchers ensure reproducibility in this compound experiments?

  • Methodological Answer: Pre-register protocols on platforms like Open Science Framework. Share raw data (e.g., blot images) in supplementary materials and validate key findings with orthogonal assays (e.g., qPCR alongside Western blot) .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。